Cas no 2137597-79-4 (4(3H)-Quinazolinone, 7-bromo-2-chloro-6-fluoro-)

4(3H)-Quinazolinone, 7-bromo-2-chloro-6-fluoro- 化学的及び物理的性質
名前と識別子
-
- 7-bromo-2-chloro-6-fluoroquinazolin-4-ol
- 7-bromo-2-chloro-6-fluoro-3H-quinazolin-4-one
- 4(3H)-Quinazolinone, 7-bromo-2-chloro-6-fluoro-
-
- インチ: 1S/C8H3BrClFN2O/c9-4-2-6-3(1-5(4)11)7(14)13-8(10)12-6/h1-2H,(H,12,13,14)
- InChIKey: XFLKCNYORXDDQH-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC2C(NC(=NC=2C=1)Cl)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 299
- トポロジー分子極性表面積: 41.5
- 疎水性パラメータ計算基準値(XlogP): 2.5
4(3H)-Quinazolinone, 7-bromo-2-chloro-6-fluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-645303-0.5g |
7-bromo-2-chloro-6-fluoroquinazolin-4-ol |
2137597-79-4 | 0.5g |
$1289.0 | 2023-03-05 | ||
Enamine | EN300-645303-5.0g |
7-bromo-2-chloro-6-fluoroquinazolin-4-ol |
2137597-79-4 | 5.0g |
$3894.0 | 2023-03-05 | ||
Enamine | EN300-645303-1.0g |
7-bromo-2-chloro-6-fluoroquinazolin-4-ol |
2137597-79-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-645303-10.0g |
7-bromo-2-chloro-6-fluoroquinazolin-4-ol |
2137597-79-4 | 10.0g |
$5774.0 | 2023-03-05 | ||
Enamine | EN300-645303-0.1g |
7-bromo-2-chloro-6-fluoroquinazolin-4-ol |
2137597-79-4 | 0.1g |
$1183.0 | 2023-03-05 | ||
Enamine | EN300-645303-2.5g |
7-bromo-2-chloro-6-fluoroquinazolin-4-ol |
2137597-79-4 | 2.5g |
$2631.0 | 2023-03-05 | ||
Enamine | EN300-645303-0.25g |
7-bromo-2-chloro-6-fluoroquinazolin-4-ol |
2137597-79-4 | 0.25g |
$1235.0 | 2023-03-05 | ||
Enamine | EN300-645303-0.05g |
7-bromo-2-chloro-6-fluoroquinazolin-4-ol |
2137597-79-4 | 0.05g |
$1129.0 | 2023-03-05 |
4(3H)-Quinazolinone, 7-bromo-2-chloro-6-fluoro- 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
4(3H)-Quinazolinone, 7-bromo-2-chloro-6-fluoro-に関する追加情報
Introduction to 7-Bromo-2-Chloro-6-Fluoro-4(3H)-Quinazolinone (CAS No. 2137597-79-4)
7-Bromo-2-Chloro-6-Fluoro-4(3H)-Quinazolinone, with the CAS number 2137597-79-4, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The unique substitution pattern of this molecule, featuring bromine, chlorine, and fluorine atoms, makes it a promising candidate for various therapeutic applications.
The structural characteristics of 7-Bromo-2-Chloro-6-Fluoro-4(3H)-Quinazolinone are particularly noteworthy. The presence of halogen atoms, especially bromine and fluorine, can significantly influence the compound's physicochemical properties and biological activity. For instance, the bromine atom at the 7-position can enhance the lipophilicity of the molecule, facilitating its cellular uptake and improving its pharmacokinetic profile. Similarly, the chlorine atom at the 2-position and the fluorine atom at the 6-position can modulate the compound's binding affinity to specific protein targets.
Recent studies have explored the potential of 7-Bromo-2-Chloro-6-Fluoro-4(3H)-Quinazolinone in various therapeutic areas. One notable application is in cancer therapy. Research has shown that this compound exhibits potent antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. For example, it has been reported that 7-Bromo-2-Chloro-6-Fluoro-4(3H)-Quinazolinone can effectively inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.
In addition to its antitumor properties, 7-Bromo-2-Chloro-6-Fluoro-4(3H)-Quinazolinone has also shown promise in antimicrobial applications. Studies have demonstrated that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism behind its antimicrobial effects is not yet fully understood but is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The pharmacological profile of 7-Bromo-2-Chloro-6-Fluoro-4(3H)-Quinazolinone has been extensively studied to evaluate its potential as a drug candidate. Preclinical data indicate that this compound exhibits favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life. These characteristics make it an attractive candidate for further development into a therapeutic agent.
To further enhance its therapeutic potential, researchers are exploring various strategies to optimize the structure of 7-Bromo-2-Chloro-6-Fluoro-4(3H)-Quinazolinone. One approach involves modifying the substitution pattern to improve its selectivity and reduce off-target effects. For instance, substituting different halogen atoms or introducing additional functional groups can fine-tune the compound's biological activity and pharmacological properties.
Clinical trials are currently underway to assess the safety and efficacy of 7-Bromo-2-Chloro-6-Fluoro-4(3H)-Quinazolinone in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 7-Bromo-2-Chloro-6-Fluoro-4(3H)-Quinazolinone (CAS No. 2137597-79-4) represents a promising lead compound in the development of novel therapeutics for cancer and infectious diseases. Its unique structural features and favorable pharmacological profile make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in various clinical settings.
2137597-79-4 (4(3H)-Quinazolinone, 7-bromo-2-chloro-6-fluoro-) 関連製品
- 2172436-16-5(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexyl}acetic acid)
- 2680898-32-0(ethyl 2-{(benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate)
- 2093882-25-6(N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide)
- 446-34-4(2-fluoro-4-methyl-1-nitrobenzene)
- 37576-04-8(1-(3-Chloro-propoxy)-2-nitro-benzene)
- 2097966-07-7(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid)
- 377-00-4(1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane)
- 895456-79-8(3-(4-chlorobenzenesulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylpropanamide)
- 2680585-48-0(2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid)
- 410098-01-0(5-Hexenoic acid, 2-amino-, methyl ester, (2S)-)



